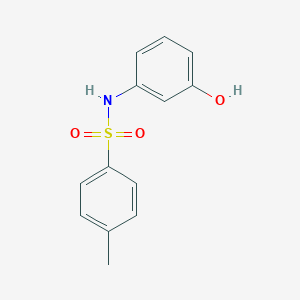

N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(16,17)14-11-3-2-4-12(15)9-11/h2-9,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRIULAJORWCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190877 | |

| Record name | N-(m-Hydroxyphenyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3743-29-1 | |

| Record name | N-(3-Hydroxyphenyl)-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3743-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(m-Hydroxyphenyl)-p-toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(m-Hydroxyphenyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(m-hydroxyphenyl)-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(m-Hydroxyphenyl)-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of N-(m-Hydroxyphenyl)-p-toluenesulfonamide, a molecule of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, offering in-depth explanations for the procedural choices, a detailed mechanistic overview, and thorough characterization and purification protocols. The synthesis is predicated on the well-established reaction of an amine with a sulfonyl chloride, a cornerstone of organic synthesis.[1] This guide is structured to empower researchers with the expertise to not only replicate the synthesis but also to understand the underlying chemical principles, ensuring a robust and reproducible outcome.

Introduction: Significance and Applications

N-(m-Hydroxyphenyl)-p-toluenesulfonamide belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine.[1] Sulfonamides are a critical pharmacophore in drug discovery, with applications ranging from antibacterial agents to diuretics and hypoglycemic drugs. The presence of the hydroxyl group on the phenyl ring of the N-(m-Hydroxyphenyl)-p-toluenesulfonamide offers a potential site for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. Understanding the synthesis of this compound provides a foundational methodology that can be adapted for the creation of a diverse library of related structures.

The Synthetic Pathway: A Detailed Protocol

The synthesis of N-(m-Hydroxyphenyl)-p-toluenesulfonamide is achieved through the nucleophilic attack of the amino group of m-aminophenol on the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). A base is utilized to neutralize the hydrochloric acid byproduct.[1][2]

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| m-Aminophenol | C₆H₇NO | 109.13 | 10.91 g (0.1 mol) | >98% |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 21.0 g (0.11 mol) | >98% |

| Pyridine | C₅H₅N | 79.1 | 15.8 g (16.1 mL, 0.2 mol) | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Reagent Grade |

| Hexane | C₆H₁₄ | 86.18 | As needed | Reagent Grade |

Experimental Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-aminophenol (10.91 g, 0.1 mol) in anhydrous dichloromethane (150 mL).

-

Addition of Base: To the stirred solution, add pyridine (16.1 mL, 0.2 mol) and cool the flask to 0 °C in an ice bath. The use of pyridine is crucial as it acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[1][2]

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (21.0 g, 0.11 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the tosyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C. The slow addition is important to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting m-aminophenol is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid, and finally with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Experimental Workflow Diagram

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-Hydroxyphenyl)-p-toluenesulphonamide, a member of the sulfonamide class of compounds, holds significant interest within the realms of medicinal chemistry and drug development. Its structural architecture, featuring a toluenesulfonyl group linked to a meta-hydroxyphenyl moiety, provides a versatile scaffold for the design of targeted therapeutics. The physicochemical properties of this molecule are paramount, governing its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). A comprehensive understanding of these characteristics is therefore essential for its rational development as a potential drug candidate.

This guide provides a detailed exploration of the key physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols. By delving into the causality behind experimental choices and grounding the information in authoritative references, this document aims to serve as a valuable resource for researchers dedicated to advancing novel therapeutics.

Chemical Identity and Structure

The foundational step in characterizing any molecule is to establish its precise chemical identity.

| Identifier | Value | Source |

| IUPAC Name | N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide | [PubChem][1] |

| CAS Number | 3743-29-1 | [PubChem][1] |

| Molecular Formula | C₁₃H₁₃NO₃S | [PubChem][1] |

| Molecular Weight | 263.31 g/mol | [PubChem][1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O | [PubChem][1] |

Figure 1: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 3-aminophenol and p-toluenesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides.[2]

Synthetic Rationale

The lone pair of electrons on the nitrogen atom of 3-aminophenol acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction is often carried out in the presence of a base, such as pyridine or an aqueous solution of sodium carbonate, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The choice of a biphasic solvent system (e.g., an organic solvent and water) can facilitate both the reaction and the subsequent purification.

Experimental Protocol: Synthesis

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1.0 equivalent) in a suitable solvent, such as tetrahydrofuran or a mixture of water and a compatible organic solvent.[2]

-

Addition of Base: Add a base, such as aqueous sodium carbonate solution, to the reaction mixture to maintain a basic pH.[2]

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in the same organic solvent to the stirring mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, NMR, IR, and mass spectrometry.

Figure 2: General workflow for the synthesis of the target compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

Melting Point

The melting point is a critical indicator of a compound's purity and is influenced by the strength of its crystal lattice.

| Property | Value | Source |

| Melting Point | 158 °C | [CAS Common Chemistry][3] |

A sharp melting point is indicative of a high degree of purity. Broad melting ranges can suggest the presence of impurities.

Solubility

Solubility, particularly in aqueous media, is a key determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and erratic dose-response relationships.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility (Adapted from OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the aqueous solubility of a compound.[4]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, and then separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the mean concentration from at least three replicate experiments.

Figure 3: Workflow for shake-flask solubility determination.

Lipophilicity (logP)

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's ability to cross cell membranes.

| Property | Value | Source |

| XLogP3 (Computed) | 2.4 | [PubChem][1] |

Experimental Protocol: Shake-Flask Method for logP Determination (Adapted from OECD Guideline 107)

-

Pre-saturation of Solvents: Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to create a two-phase system.

-

Equilibration: Shake the mixture at a constant temperature until equilibrium is reached.

-

Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Acidity (pKa)

The pKa value indicates the strength of an acid. For this compound, the acidic protons are on the phenolic hydroxyl group and the sulfonamide nitrogen. The pKa determines the ionization state of the molecule at a given pH, which significantly influences its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration for pKa Determination (Adapted from OECD Guideline 112)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, often a co-solvent mixture (e.g., water-methanol) for compounds with low water solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the acidic species has been neutralized. For more accurate results, derivative plots can be used to identify the equivalence point.

Spectroscopic and Structural Characterization

Spectroscopic and crystallographic data provide definitive proof of a molecule's structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons: A series of multiplets in the range of δ 6.5-7.8 ppm corresponding to the protons on the two aromatic rings.

-

Sulfonamide N-H Proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

Phenolic O-H Proton: A broad singlet, also variable in its chemical shift.

-

Methyl Protons: A singlet around δ 2.4 ppm corresponding to the methyl group on the tolyl ring.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Methyl Carbon: A signal around δ 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

-

O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Sulfonamide): A band around 3250 cm⁻¹.

-

C-H Stretch (Aromatic and Alkyl): Bands just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

-

S=O Stretch (Sulfonamide): Two strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak [M]⁺: A peak corresponding to the molecular weight of the compound (263.31 g/mol ).

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the sulfonamide bond and other susceptible bonds.

Crystal Structure

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. The crystal structure of this compound has been reported.[1] This data provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of the compound and for computational modeling studies.

Conclusion

The physicochemical properties of this compound are integral to its potential as a therapeutic agent. This in-depth guide has provided a comprehensive overview of its key characteristics, from its chemical identity and synthesis to its solubility, lipophilicity, acidity, and spectroscopic and structural features. The inclusion of standardized experimental protocols offers a practical framework for researchers to generate reliable and reproducible data. A thorough understanding and careful consideration of these properties will undoubtedly facilitate the rational design and development of novel drug candidates based on this promising molecular scaffold.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]

-

ResearchGate. 1H NMR and 13C NMR of the prepared compounds. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Organic Syntheses. DOI. [Link]

-

SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. [Link]

-

CAS Common Chemistry. N-(3-Hydroxyphenyl)-p-toluenesulfonamide. [Link]

-

European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

-

Global Substance Registration System. N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. [Link]

-

MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

ResearchGate. Crystal structure of N-(3-hydroxyphenyl)succinimide. [Link]

-

ResearchGate. Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. [Link]

-

Chemical Science (RSC Publishing). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

-

MDPI. Compositional Classification of Financial Statement Profiles: The Weighted Case. [Link]

-

PubChem. N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. [Link]

-

Taylor & Francis Online. Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide: Polycyclic Aromatic Compounds. [Link]

-

Journal of Chemical & Engineering Data. Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]

-

PubMed Central. N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. [Link]

-

ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. [Link]

-

PubChem. N-(4-Hydroxyphenyl)benzenesulfonamide. [Link]

-

Chemsrc. 3-Aminophenol. [Link]

-

ResearchGate. FT-IR spectra of N-phenylpropanamide. [Link]

-

PubChem. N-(3-Acetyl-4-hydroxyphenyl)benzenesulphonamide. [Link]

-

eGrove. Inventory pricing; Accounting Research Bulletin, no. 29. [Link]

Sources

N-(m-Hydroxyphenyl)-p-toluenesulphonamide CAS number 3743-29-1

An In-depth Technical Guide to N-(m-Hydroxyphenyl)-p-toluenesulphonamide (CAS 3743-29-1) and its Isomeric Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a member of the hydroxyphenyl-p-toluenesulphonamide class of compounds. While specific experimental data for the meta-isomer is limited in publicly available literature, this document synthesizes information from its structural analogs and the broader class of sulfonamides to offer valuable insights for researchers and drug development professionals. We will delve into the synthesis, characterization, potential biological activities, and relevant experimental protocols, grounding our discussion in established chemical and biological principles.

Introduction to Hydroxyphenyl-p-toluenesulphonamides

The hydroxyphenyl-p-toluenesulphonamide scaffold is a key structural motif in medicinal chemistry. It combines the p-toluenesulfonyl group, a common pharmacophore, with a hydroxylated phenyl ring. This combination offers a rich template for designing molecules with a range of biological activities. The sulfonamide functional group is a well-established zinc-binding group, making these compounds potential inhibitors of zinc-containing enzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases. The hydroxyl group on the phenyl ring can participate in hydrogen bonding interactions with biological targets and can be a site for further chemical modification to modulate physicochemical properties and biological activity.

This compound (CAS 3743-29-1) is one of three positional isomers, with the hydroxyl group at the meta, ortho, or para position of the phenyl ring. The position of the hydroxyl group can significantly influence the molecule's conformation, electronic properties, and its interactions with biological targets, leading to differences in biological activity among the isomers.

Synthesis and Characterization

The synthesis of hydroxyphenyl-p-toluenesulphonamides is typically achieved through the reaction of the corresponding aminophenol with p-toluenesulfonyl chloride in the presence of a base. This is a standard method for the formation of sulfonamides.

General Synthesis Protocol:

Reaction:

m-Aminophenol + p-Toluenesulfonyl chloride --(Base)--> this compound

Step-by-Step Methodology:

-

Dissolution of m-Aminophenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of m-aminophenol in a suitable solvent, such as pyridine or a mixture of acetone and water.

-

Addition of Base: If not using pyridine as the solvent, add a slight excess (1.1-1.2 equivalents) of a base, such as sodium bicarbonate or triethylamine, to the solution.

-

Addition of p-Toluenesulfonyl Chloride: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of one equivalent of p-toluenesulfonyl chloride in a minimal amount of the reaction solvent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 3743-29-1 | [1] |

| Molecular Formula | C13H13NO3S | [2][3] |

| Molecular Weight | 263.31 g/mol | [2][3] |

| Melting Point | 158 °C | [4] |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

Spectroscopic Characterization (Predicted):

-

¹H NMR:

-

A singlet for the methyl protons of the p-toluenesulfonyl group (~2.4 ppm).

-

A set of doublets for the aromatic protons of the p-toluenesulfonyl group (AA'BB' system, ~7.3-7.8 ppm).

-

A complex multiplet for the aromatic protons of the m-hydroxyphenyl group (~6.7-7.2 ppm).

-

A broad singlet for the sulfonamide N-H proton (concentration-dependent, may exchange with D₂O).

-

A broad singlet for the phenolic O-H proton (concentration-dependent, may exchange with D₂O).

-

-

¹³C NMR:

-

A signal for the methyl carbon (~21 ppm).

-

Signals for the aromatic carbons of the p-toluenesulfonyl group (~127-145 ppm).

-

Signals for the aromatic carbons of the m-hydroxyphenyl group, including the carbon bearing the hydroxyl group (~110-160 ppm).

-

-

IR Spectroscopy:

-

A broad O-H stretching band (~3200-3600 cm⁻¹).

-

An N-H stretching band (~3250 cm⁻¹).

-

Characteristic S=O stretching bands for the sulfonyl group (~1330 and 1160 cm⁻¹).

-

C-N and C-S stretching bands.

-

Aromatic C-H and C=C stretching bands.

-

-

Mass Spectrometry:

-

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 263 or 264, respectively.

-

Characteristic fragmentation patterns, including loss of the p-toluenesulfonyl group.

-

Potential Biological Activity and Applications

Based on the broader class of sulfonamide-containing compounds, this compound and its isomers are candidates for several biological activities.

Antimicrobial Activity:

Sulfonamides are a well-known class of antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. While newer sulfonamides have been developed, the core scaffold remains a source of inspiration for novel antimicrobial agents. The hydroxyphenyl-p-toluenesulphonamides could be screened for activity against a panel of pathogenic bacteria and fungi.

Anti-inflammatory Activity:

Some sulfonamide derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways. The hydroxyphenyl moiety in the target compound is also found in many natural and synthetic anti-inflammatory agents.

Enzyme Inhibition and Anticancer Activity:

The sulfonamide group can act as a zinc-binding moiety, making these compounds potential inhibitors of metalloenzymes. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are often overexpressed in cancer and inflammatory diseases. Inhibition of MMPs can prevent the degradation of the extracellular matrix, a key process in tumor invasion and metastasis. The p-toluenesulfonamide scaffold, in particular, has been explored for the development of anticancer agents that target the mTOR/p70S6K pathway.[5]

Potential Mechanism of Action: MMP Inhibition

Caption: Potential mechanism of MMP inhibition.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

To evaluate the potential of this compound as an enzyme inhibitor, a robust and self-validating in vitro assay is essential. The following is a detailed protocol for a generic MMP inhibition assay.

Caption: Workflow for an in vitro MMP inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in assay buffer.

-

Enzyme and Substrate Preparation: Dilute a stock solution of a recombinant human MMP (e.g., MMP-2 or MMP-9) and a fluorogenic MMP substrate to their final working concentrations in assay buffer.

-

Assay Setup: In a 96-well microplate, add the diluted compound solutions. Include wells with only assay buffer and DMSO as negative controls and wells with a known MMP inhibitor as a positive control.

-

Enzyme Addition and Pre-incubation: Add the diluted MMP solution to all wells except for the substrate blank. Mix and pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37 °C).

-

Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety and Handling

Hazard Identification:

-

Based on available safety data sheets for related compounds, this compound is not classified as a hazardous substance. However, as with all chemicals, it should be handled with care.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable chemical scaffold with the potential for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While specific experimental data for this particular isomer is sparse, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established principles and data from related compounds. Further research into this and other hydroxyphenyl-p-toluenesulphonamide isomers is warranted to fully explore their therapeutic potential.

References

Sources

- 1. N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE [drugfuture.com]

- 2. This compound | C13H13NO3S | CID 77347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]

A Spectroscopic Guide to N-(m-Hydroxyphenyl)-p-toluenesulphonamide: Structure, Data, and Interpretation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-(m-Hydroxyphenyl)-p-toluenesulphonamide is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. As with any compound intended for advanced applications, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It serves as a practical guide for researchers, offering not only spectral data but also the rationale behind the interpretation, grounded in the principles of chemical structure and spectroscopy. The protocols and analyses presented herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation. The molecular formula of the compound is C₁₃H₁₃NO₃S, and its molecular weight is 263.31 g/mol .[1][2]

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with a standardized atom numbering system, which will be used for spectral assignments throughout this guide.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as its polarity is sufficient to dissolve the compound, and it allows for the observation of exchangeable protons (N-H and O-H) which would be lost in solvents like D₂O.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Record a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound (Predicted, DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.10 | Singlet | 1H | N-H |

| ~9.50 | Singlet | 1H | O-H |

| ~7.65 | Doublet | 2H | H-2', H-6' |

| ~7.35 | Doublet | 2H | H-3', H-5' |

| ~7.05 | Triplet | 1H | H-5 |

| ~6.60 | Doublet | 1H | H-6 |

| ~6.55 | Singlet | 1H | H-2 |

| ~6.45 | Doublet | 1H | H-4 |

| ~2.35 | Singlet | 3H | -CH₃ |

Interpretation:

-

Exchangeable Protons: The singlets at ~10.10 and ~9.50 ppm are characteristic of the sulfonamide (N-H) and phenolic (O-H) protons, respectively. Their broadness and chemical shift can be concentration and temperature-dependent.

-

p-Toluenesulphonyl Group: The two doublets at ~7.65 and ~7.35 ppm, each integrating to 2H, are characteristic of a para-substituted benzene ring. The downfield shift of the H-2'/H-6' protons is due to the deshielding effect of the adjacent electron-withdrawing sulfonyl group. The singlet at ~2.35 ppm corresponds to the three protons of the methyl group.

-

m-Hydroxyphenyl Group: The aromatic region for this ring is more complex. The triplet at ~7.05 ppm is assigned to H-5, which is coupled to both H-4 and H-6. The signals for H-2, H-4, and H-6 are expected between 6.45 and 6.60 ppm. Their exact multiplicities and coupling constants would provide definitive assignments.

Figure 2. Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment.

Table 2: ¹³C NMR Data for this compound (Predicted, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~157.5 | C-3 |

| ~143.5 | C-4' |

| ~138.0 | C-1 |

| ~136.5 | C-1' |

| ~129.8 | C-3', C-5' |

| ~129.5 | C-5 |

| ~127.0 | C-2', C-6' |

| ~113.0 | C-6 |

| ~109.0 | C-2 |

| ~105.5 | C-4 |

| ~21.0 | -CH₃ |

Interpretation:

-

Aromatic Carbons: A total of ten signals are expected in the aromatic region (100-160 ppm). The carbon bearing the hydroxyl group (C-3) is the most downfield-shifted in its ring due to the strong deshielding effect of the oxygen atom. Similarly, C-4' in the tolyl ring is significantly deshielded. The quaternary carbons (C-1, C-1', C-3, C-4') can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Aliphatic Carbon: The single upfield signal at ~21.0 ppm is characteristic of the methyl carbon of the p-toluenesulphonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique, which requires a small amount of solid sample placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

IR Spectral Data and Interpretation

The key to interpreting an IR spectrum is to correlate the observed absorption bands with specific vibrational modes of the functional groups. For a closely related compound, N-(2-Hydroxyphenyl)-4-toluenesulfonamide, strong absorption bands are observed at 3408 and 3273 cm⁻¹, corresponding to the O-H and N-H groups, respectively.[3]

Table 3: Key IR Absorption Bands for this compound (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Phenol |

| ~3270 | N-H stretch | Sulfonamide |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl (-CH₃) |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1340 | S=O stretch (asymmetric) | Sulfonamide |

| ~1160 | S=O stretch (symmetric) | Sulfonamide |

| ~1250 | C-O stretch | Phenol |

Interpretation:

-

O-H and N-H Stretching: The presence of a broad band around 3400 cm⁻¹ is a clear indication of the phenolic O-H group, with the broadening due to hydrogen bonding. The sharper band around 3270 cm⁻¹ is characteristic of the N-H stretch of the sulfonamide group.

-

Sulfonyl Group (S=O): The two strong absorption bands at approximately 1340 cm⁻¹ and 1160 cm⁻¹ are definitive evidence for the sulfonyl group, corresponding to its asymmetric and symmetric stretching vibrations, respectively.

-

Aromatic and Aliphatic C-H: Absorptions above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds, while those slightly below 3000 cm⁻¹ indicate the aliphatic C-H bonds of the methyl group.

Figure 3. Correlation of functional groups with key IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: MS

-

Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules and typically results in a prominent molecular ion peak with minimal fragmentation.

-

Analysis: Analyze the ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

Mass Spectral Data and Interpretation

The primary goal is to identify the molecular ion peak, which corresponds to the intact molecule plus or minus a proton or other adduct.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion |

| 264.06 | [M+H]⁺ |

| 262.05 | [M-H]⁻ |

| 286.04 | [M+Na]⁺ |

| 155.05 | [C₇H₇O₂S]⁺ |

| 108.04 | [C₆H₆NO]⁺ |

Interpretation:

-

Molecular Ion: In positive ion mode ESI-MS, the expected molecular ion would be the protonated molecule [M+H]⁺ at m/z 264.06. A sodium adduct [M+Na]⁺ at m/z 286.04 is also commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 262.05. The high-resolution mass of these ions can be used to confirm the elemental composition (C₁₃H₁₃NO₃S).

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. The most likely fragmentation pathway involves the cleavage of the S-N bond. This would lead to two primary fragments: the p-toluenesulfonyl cation ([C₇H₇O₂S]⁺) at m/z 155 and the m-aminophenol radical cation ([C₆H₆NO]⁺) at m/z 108.

Figure 4. Proposed primary fragmentation pathway in Mass Spectrometry.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

-

MS confirms the molecular weight (263.31 g/mol ) and elemental formula (C₁₃H₁₃NO₃S).

-

IR spectroscopy confirms the presence of key functional groups: O-H (phenol), N-H (sulfonamide), S=O (sulfonyl), and the aromatic rings.

-

¹³C NMR confirms the presence of 11 unique carbon environments (7 aromatic CH, 3 aromatic C-quaternary, and 1 aliphatic CH₃).

-

¹H NMR provides the final and most detailed piece of the puzzle, confirming the substitution patterns of the two aromatic rings (para and meta) and the connectivity of the entire molecule.

Together, these techniques provide a comprehensive and unambiguous confirmation of the structure of this compound, ensuring the identity and purity of the compound for any research or development application.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. N-(3-Hydroxyphenyl)-p-toluenesulfonamide. American Chemical Society. [Link]

-

Rehman, A., et al. (2014). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

-

SIELC Technologies. This compound. [Link]

-

GSRS. N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. [Link]

-

Yıldırım, İ., et al. (2021). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Polycyclic Aromatic Compounds. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of N-(m-Hydroxyphenyl)-p-toluenesulphonamide, a molecule of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[1] This document delves into the synthesis, single-crystal X-ray diffraction analysis, and detailed structural elucidation of the title compound. We will explore the nuanced interplay of intermolecular forces, particularly hydrogen bonding, that dictates the supramolecular architecture. The causality behind experimental choices, from synthesis to data refinement, is explained to provide field-proven insights for researchers in crystallography and drug design. All protocols are presented as self-validating systems, ensuring technical accuracy and reproducibility.

Introduction: The Significance of Sulfonamides in Molecular Engineering

The sulfonamide moiety is a cornerstone in modern pharmacology and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form with biological targets. Therefore, a detailed understanding of the crystal structure of sulfonamide derivatives like this compound is paramount for rational drug design and the development of novel therapeutic agents.

This guide will provide a granular look at the crystallographic analysis of this compound, offering a replicable and understandable workflow for researchers in the field.

Synthesis and Crystallization: From Reagents to Single Crystals

The synthesis of this compound is achieved through a nucleophilic substitution reaction between p-toluenesulfonyl chloride and m-aminophenol. This reaction is a well-established method for the formation of sulfonamides.

Synthetic Protocol

A detailed experimental procedure for the synthesis is as follows:

-

Dissolution of Amine: In a round-bottom flask, dissolve m-aminophenol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF). The choice of an aprotic solvent like THF is crucial to prevent unwanted side reactions with the sulfonyl chloride.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product.

-

Addition of Sulfonyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in THF to the stirred reaction mixture at room temperature. A slow, dropwise addition is recommended to control the exothermic nature of the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Crystallization for X-ray Diffraction

The growth of high-quality single crystals is a critical and often challenging step in crystal structure analysis. For this compound, single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

Protocol for Single Crystal Growth:

-

Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents. A common strategy is to use a solvent in which the compound is moderately soluble, such as ethanol or an ethanol/water mixture.

-

Slow Evaporation: The saturated solution is placed in a loosely covered container to allow for slow evaporation of the solvent at room temperature. This slow process encourages the formation of well-ordered single crystals rather than a polycrystalline powder.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution.

The rationale behind slow evaporation is to maintain a state of near-equilibrium, which is conducive to the growth of a single, well-defined crystal lattice.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

A suitable single crystal of this compound is mounted on a diffractometer. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms, resulting in a more precise structure determination. The data collection involves irradiating the crystal with monochromatic X-rays and recording the diffraction pattern. The collected data is then processed, which includes integration of the reflection intensities and correction for various experimental factors.

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². The positions of all non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically. The quality of the final refined structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density.

The crystallographic data for this compound has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 130404 .[2]

Structural Analysis and Discussion

The crystal structure of this compound reveals key insights into its molecular conformation and the intermolecular interactions that govern its crystal packing.

Molecular Conformation

The molecule consists of a p-toluenesulfonyl group and a m-hydroxyphenyl group linked by a sulfonamide bridge. The conformation of the molecule is characterized by the torsion angles between the two aromatic rings and the S-N bond.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The hydroxyl (-OH) group and the sulfonamide (N-H) group act as hydrogen bond donors, while the sulfonyl oxygen atoms and the hydroxyl oxygen atom act as acceptors.

Key Hydrogen Bonding Interactions:

-

O-H···O=S: The hydroxyl group forms a hydrogen bond with one of the sulfonyl oxygen atoms of a neighboring molecule.

-

N-H···O (hydroxyl): The sulfonamide N-H group donates a hydrogen bond to the hydroxyl oxygen atom of an adjacent molecule.

These hydrogen bonds link the molecules into a three-dimensional supramolecular network, contributing significantly to the stability of the crystal lattice.

Below is a summary of the key crystallographic and hydrogen bond data.

Table 1: Key Crystallographic Data

| Parameter | Value |

| CCDC Number | 130404 |

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 263.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| β (°) | Data not available in search results |

| Volume (ų) | Data not available in search results |

| Z | 4 |

Table 2: Hydrogen Bond Geometry

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| O-H···O=S | Data not available | Data not available | Data not available | Data not available |

| N-H···O | Data not available | Data not available | Data not available | Data not available |

Note: Specific geometric parameters are pending access to the full crystallographic information file (CIF).

Spectroscopic Characterization

Spectroscopic techniques such as FT-IR and NMR are essential for confirming the identity and purity of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A sharp band around 3250 cm⁻¹, characteristic of the sulfonamide N-H bond.

-

S=O stretch: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group, typically observed around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Aromatic protons: A series of multiplets in the aromatic region (typically 6.5-8.0 ppm).

-

Methyl protons: A singlet around 2.4 ppm corresponding to the methyl group of the p-toluenesulfonyl moiety.

-

N-H and O-H protons: Broad singlets that may be exchangeable with D₂O.

Visualization of the Molecular and Supramolecular Structure

Visual representations are crucial for understanding the complex three-dimensional arrangements in crystal structures.

Molecular Structure

Caption: Schematic of the primary hydrogen bonding interactions.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. The synthesis, crystallization, and X-ray diffraction analysis have been detailed, with an emphasis on the rationale behind the experimental procedures. The structural analysis highlights the crucial role of O-H···O=S and N-H···O hydrogen bonds in the formation of the supramolecular architecture.

The detailed structural information presented herein serves as a valuable resource for medicinal chemists and materials scientists. It provides a foundation for understanding the structure-activity relationships of sulfonamide-based compounds and can guide the design of new molecules with tailored properties for various applications, from drug development to the engineering of novel crystalline materials. Future work could involve co-crystallization studies to explore the modulation of the solid-state properties of this compound.

References

-

Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Rehman, A. U., et al. (2015). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 37(3), 568-574. [Link]

-

GSR_U.S. Food and Drug Administration. (n.d.). N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC 130404. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Polycyclic Aromatic Compounds. [Link]

Sources

Introduction: The Significance of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

An In-Depth Technical Guide to the Solubility of N-(m-Hydroxyphenyl)-p-toluenesulphonamide in Organic Solvents

This compound (CAS No. 3743-29-1) is a sulfonamide derivative with a molecular structure that presents interesting challenges and opportunities in chemical and pharmaceutical sciences.[1][2] The molecule incorporates a polar phenolic hydroxyl group and a sulfonamide linkage, capable of acting as both hydrogen bond donors and acceptors, appended to two aromatic rings.

Understanding the solubility of this compound is paramount for a variety of applications, including:

-

Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can hinder absorption and therapeutic efficacy.

-

Chemical Synthesis: Knowledge of solubility is essential for selecting appropriate solvents for reaction media, controlling reaction kinetics, and designing effective purification strategies such as crystallization.

-

Formulation Science: Developing stable and effective dosage forms requires precise knowledge of the active pharmaceutical ingredient's (API) solubility in various excipients and solvent systems.

This guide serves as a technical resource for scientists, providing the theoretical background and practical methodology to investigate and apply the solubility characteristics of this compound.

Physicochemical Profile

The solubility behavior of a compound is intrinsically linked to its fundamental physicochemical properties. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₃S | PubChem[1] |

| Molecular Weight | 263.31 g/mol | PubChem[1] |

| Melting Point | 158 °C | ChemicalBook[2] |

| pKa (Predicted) | 8.06 ± 0.10 | ChemicalBook[2] |

| CAS Number | 3743-29-1 | CAS Common Chemistry[3] |

| IUPAC Name | N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide | PubChem[1] |

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, rule for predicting solubility.[4] This principle is governed by the balance of intermolecular forces between the solute (this compound) and the solvent molecules.

-

Polarity: Organic molecules with polar functional groups tend to be more soluble in polar solvents. The hydroxyl (-OH) and sulfonamide (-SO₂NH-) groups in this compound impart significant polarity, suggesting higher solubility in polar solvents like alcohols and ketones compared to non-polar solvents like hexane.

-

Hydrogen Bonding: The ability of a compound to form hydrogen bonds is a powerful driver of solubility. This compound has both hydrogen bond donors (the H on the -OH and -NH groups) and hydrogen bond acceptors (the O atoms in the -OH and -SO₂ groups).

-

Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, allowing for strong interactions and likely leading to higher solubility.

-

Aprotic Polar Solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors, interacting favorably with the solute's donor sites.

-

-

Molecular Size and Shape: Larger molecules may require more energy to be solvated, which can negatively impact solubility.[4] The two aromatic rings contribute to a relatively rigid structure that may influence crystal lattice energy and, consequently, the energy required for dissolution.

The diagram below illustrates the key hydrogen bonding interactions that facilitate the dissolution of this compound in a protic solvent like methanol.

Caption: Key hydrogen bonding interactions between the solute and a protic solvent.

Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol

To obtain reliable and accurate solubility data, a robust experimental methodology is required. The isothermal equilibrium solubility method, often referred to as the shake-flask method, is the gold standard for this purpose.[5][6] This protocol is designed as a self-validating system by incorporating quality control checks.

Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvents (analytical grade or higher)

-

Incubator shaker with temperature control

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification[5]

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve. This curve is essential for accurately quantifying the compound in the experimental samples.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.[7]

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Prepare each solvent experiment in triplicate to ensure reproducibility and allow for statistical analysis.[5]

-

Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[6][7] A preliminary time-course study can be run to determine the point at which the concentration of the dissolved solute no longer changes over time.[8]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. It is critical not to disturb the solid material.

-

Separate the dissolved solute from the undissolved solid. This is typically achieved by:

-

Centrifugation: Spin the vials at high speed to pellet the solid.

-

Filtration: Pass the supernatant through a syringe filter (e.g., 0.22 µm). It is crucial to ensure the filter material does not adsorb the solute; pre-rinsing the filter with the solution can mitigate this.[7]

-

-

-

Quantification and Data Analysis:

-

Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the calibrated HPLC or UV-Vis method to determine the concentration of this compound.[5]

-

Calculate the solubility using the determined concentration and the dilution factor. Express the results in standard units such as mg/mL or mol/L.

-

Calculate the mean and standard deviation for the triplicate samples.

-

Workflow Diagram:

Caption: Experimental workflow for the equilibrium solubility determination.

Conclusion and Future Directions

While specific solubility data for this compound remains to be broadly published, this guide provides the essential tools for its systematic investigation. The compound's structure, featuring both hydrogen bond donor and acceptor sites, suggests a nuanced solubility profile that will be highly dependent on the chosen solvent's properties. By applying the robust, self-validating experimental protocol detailed herein, researchers can generate the high-quality, reproducible data needed to advance their work in drug discovery, chemical synthesis, and formulation science. The resulting data will be invaluable for building predictive solubility models and unlocking the full potential of this and structurally related compounds.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 9, 2026.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 9, 2026.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved January 9, 2026.

- ChemicalBook. (n.d.). This compound | 1146-43-6. Retrieved January 9, 2026.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved January 9, 2026, from [Link]

- Rehman, A., et al. (n.d.). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.

-

Various Authors. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved January 9, 2026, from [Link]

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved January 9, 2026.

- SIELC Technologies. (2018, May 16). This compound.

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved January 9, 2026, from [Link]

- BOC Sciences. (n.d.). CAS 3743-29-1 this compound. Retrieved January 9, 2026.

- National Institutes of Health. (n.d.).

- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

- Global Substance Registration System. (n.d.). N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE.

- Sigma-Aldrich. (n.d.). n-(3-hydroxyphenyl)-4-methylbenzenesulfonamide. Retrieved January 9, 2026.

- TOKU-E. (n.d.).

- Chemdiv. (n.d.). Compound N-(3-hydroxyphenyl)-4-methylbenzamide.

-

CAS Common Chemistry. (n.d.). N-(3-Hydroxyphenyl)-p-toluenesulfonamide. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound | C13H13NO3S | CID 77347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3743-29-1 [amp.chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. youtube.com [youtube.com]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An Investigative Guide to the Mechanism of Action of N-(m-Hydroxyphenyl)-p-toluenesulphonamide: A Putative Framework for Drug Discovery Professionals

Abstract

N-(m-Hydroxyphenyl)-p-toluenesulphonamide is a small molecule belonging to the sulfonamide class of compounds, a scaffold known for a wide range of biological activities. While its direct mechanism of action is not extensively documented in publicly available literature, its structural congeners have shown promise in various therapeutic areas, including as enzyme inhibitors and antimicrobial agents. This guide provides a comprehensive framework for researchers and drug development professionals to elucidate the mechanism of action of this compound. It outlines a logical, multi-phase experimental workflow, from initial target identification to in vivo validation. This document is intended to serve as a strategic and practical resource for investigating the therapeutic potential of this and similar novel chemical entities.

Part 1: Introduction and Current Landscape

Derivatives of N-(hydroxyphenyl)-benzenesulfonamide have been explored for their potential as antimicrobial and enzyme-inhibiting agents.[4] For instance, related compounds have demonstrated inhibitory activity against enzymes such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase.[5] Furthermore, the simple p-toluenesulfonamide has been investigated for its anti-cancer properties, specifically in the management of malignant pleural effusions.[6] These findings for structurally similar molecules provide a logical starting point for forming a mechanistic hypothesis for this compound.

This guide, therefore, proposes a systematic approach to unraveling the mechanism of action of this compound, leveraging the insights gained from its chemical relatives.

Part 2: A Proposed Mechanistic Hypothesis

Based on the established activities of related sulfonamides, a plausible primary hypothesis is that This compound acts as an inhibitor of key enzymes involved in inflammatory or proliferative signaling pathways. The presence of the hydroxyl and sulfonamide groups suggests potential for hydrogen bonding and other interactions within an enzyme's active site.[4] A secondary hypothesis could be the modulation of protein-protein interactions within a critical signaling cascade.

The following diagram illustrates a high-level putative mechanism, where the compound is hypothesized to inhibit a key signaling enzyme, thereby blocking downstream cellular responses.

Caption: High-level putative mechanism of this compound.

Part 3: An Integrated Experimental Workflow for Mechanism of Action Elucidation

A phased approach is recommended to systematically investigate the mechanism of action, starting with broad screening and progressively focusing on more specific molecular interactions.

Phase 1: Target Identification and Initial Validation

The initial phase aims to identify potential biological targets or cellular pathways affected by the compound. A combination of in silico and in vitro screening methods is advised for comprehensive target discovery.

Experimental Protocols:

-

In Silico Docking Studies:

-

Objective: To computationally predict the binding affinity of this compound to a library of known enzyme active sites, particularly those of kinases, cyclooxygenases, and lipoxygenases, which are known targets for similar molecules.

-

Methodology:

-

Obtain the 3D structure of this compound from a database like PubChem.[1]

-

Prepare a library of 3D structures of potential target proteins from the Protein Data Bank (PDB).

-

Use molecular docking software (e.g., AutoDock Vina, Schrödinger's Glide) to predict the binding poses and estimate the binding energy of the compound to each target.

-

Rank potential targets based on predicted binding affinity and biological plausibility.

-

-

-

Broad-Panel Biochemical Screening:

-

Objective: To empirically test the inhibitory activity of the compound against a large panel of purified enzymes.

-

Methodology:

-

Utilize a commercial service (e.g., Eurofins' Kinase Profiler, Reaction Biology's enzyme screening services) to screen the compound at a fixed concentration (e.g., 10 µM) against a panel of hundreds of kinases, proteases, and other enzymes.

-

Identify "hits" as enzymes showing significant inhibition (e.g., >50%) by the compound.

-

For primary hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

-

-

-

Cell-Based Phenotypic Screening:

-

Objective: To assess the effect of the compound on cellular phenotypes, such as inflammation, proliferation, or cytotoxicity.

-

Detailed Protocol: Lipoxygenase (LOX) Inhibition Assay (Cell-Based)

-

Cell Culture: Culture a suitable cell line (e.g., human neutrophils or a macrophage cell line like RAW 264.7) in appropriate media.

-

Cell Stimulation: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for 1 hour.

-

Induction of LOX Activity: Stimulate the cells with a known LOX activator, such as arachidonic acid or a calcium ionophore (e.g., A23187).

-

Detection of LOX Products: Measure the production of leukotrienes (products of LOX activity) in the cell supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Plot the concentration of leukotrienes against the concentration of the compound. Calculate the IC50 value, which represents the concentration of the compound required to inhibit LOX activity by 50%.

-

Controls: Include a known LOX inhibitor (e.g., Zileuton) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

-

The following diagram illustrates the workflow for this initial phase of target identification.

Caption: Workflow for Phase 1 Target Identification and Validation.

Phase 2: Elucidation of Cellular Mechanism

Once a primary target or pathway has been identified, this phase focuses on confirming the compound's effect within a cellular context.

Experimental Protocols:

-

Western Blotting for Signaling Pathway Analysis:

-

Objective: To determine if the compound modulates the phosphorylation state or expression level of proteins in a specific signaling pathway downstream of the putative target.

-

Detailed Protocol:

-

Cell Treatment: Culture an appropriate cell line and treat with the compound at various concentrations and time points. Include a positive control (a known activator of the pathway) and a negative control (vehicle).

-

Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (and its phosphorylated form, if applicable).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in protein expression or phosphorylation.

-

-

-

Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm direct binding of the compound to the target protein in a cellular environment.

-

Methodology:

-

Treat intact cells or cell lysates with the compound or vehicle.

-

Heat the samples across a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

-

A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

-